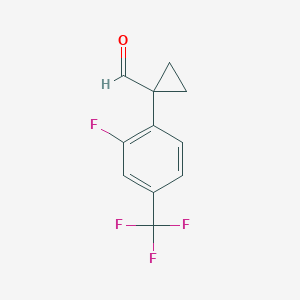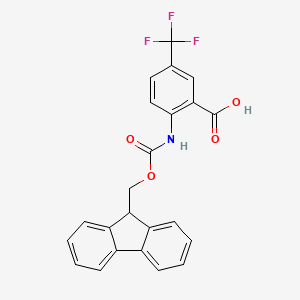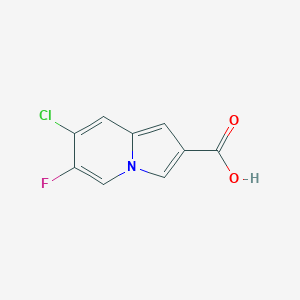![molecular formula C10H19N B13584330 Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
Spiro[3.6]decan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3.6]decan-2-amine: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including spiro[3.6]decan-2-amine, often involves cyclization reactions. One common method is the one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid, catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene . This method yields high efficiency and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves metal-catalyzed synthesis and cyclization reactions . The use of heterogeneous catalysts, such as MCM-41-supported Schiff base, allows for the recycling and reuse of catalysts, making the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: Spiro[3.6]decan-2-amine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Spiro[3.6]decan-2-amine is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, spirocyclic compounds are studied for their potential as enzyme inhibitors and receptor modulators. Their rigid structure can enhance binding affinity and selectivity .
Medicine: this compound and related compounds are investigated for their potential therapeutic applications, including as antibacterial, antiviral, and anticancer agents . Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, spirocyclic compounds are used in the production of polymers and advanced materials. Their stability and unique properties make them suitable for various applications, including coatings and adhesives .
作用機序
The mechanism of action of spiro[3.6]decan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, inhibiting or modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spirobarbiturates: Spirocyclic compounds with sedative and hypnotic activity.
Uniqueness: Spiro[3.6]decan-2-amine is unique due to its specific ring size and the presence of an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC名 |
spiro[3.6]decan-2-amine |
InChI |
InChI=1S/C10H19N/c11-9-7-10(8-9)5-3-1-2-4-6-10/h9H,1-8,11H2 |
InChIキー |
GUGXXURQIJVSRF-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2(CC1)CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
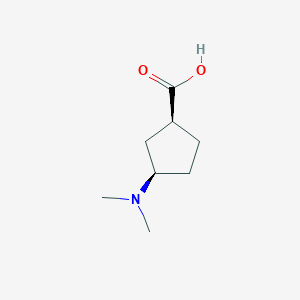
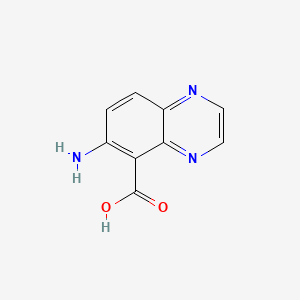
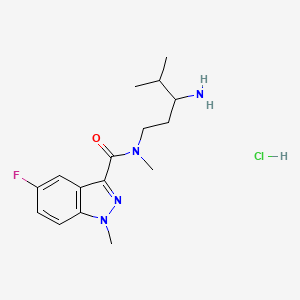


![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)

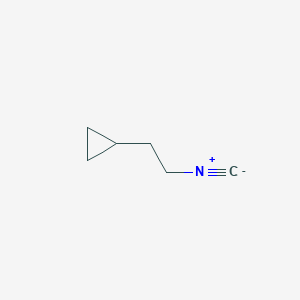

![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
